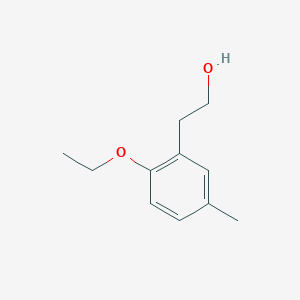

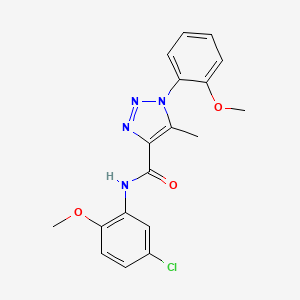

![molecular formula C6H4N4O3 B2670996 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 13958-53-7](/img/structure/B2670996.png)

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two adjacent nitrogen atoms at the 1- and 3- ring position .

Synthesis Analysis

A facile and efficient one-pot three-step approach to the synthesis of substituted 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed . In this method, treatment of phospazene with arylisocyanates and followed by nucleophilic addition with phenols/alcohols in the presence of a catalytic amount of K2CO3/R2ONa in THF at room temperature gave the corresponding 6-aryl-7-oxo-5-aryoxy/alkoxy-1-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]-pyrimidine-3-carbonitrile in satisfactory to good yields .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolopyrimidine skeleton, which is a pyrazole fused to a pyrimidine . The molecular formula is C5H4N4O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 4-substituted amido-1H-pyrazole-3-carboxamide with potassium bis(trimethylsilyl)amide . Another approach involves the displacement of a chloro group in 5-amino-4,6-dichloropyrimidine with 4-chloroaniline, followed by acylation of the resulting diamino derivative with 2-chlorobenzoyl chloride .Physical and Chemical Properties Analysis

The molecular weight of this compound is 136.1115 . Further physical and chemical properties are not explicitly mentioned in the sources.科学的研究の応用

Synthetic Approaches and Biological Properties

The pyrazolo[4,3-d]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities, among others. The structure-activity relationship (SAR) studies of these derivatives have gained attention, leading to the development of various drug candidates targeting different diseases. Synthetic strategies for these compounds are continually evolving, with a focus on enhancing their biological efficacy through structural modifications (Cherukupalli et al., 2017).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including the pyrazolo[4,3-d]pyrimidine scaffold, have found applications as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications. Additionally, these compounds exhibit a range of biological and medicinal activities, highlighting their significance in both sensing technology and therapeutic applications (Jindal & Kaur, 2021).

Hybrid Catalysts in Synthesis

The development of hybrid catalysts for synthesizing pyrazolo[4,3-d]pyrimidine derivatives represents a significant advancement. These catalysts facilitate the creation of novel compounds with enhanced biological activity, demonstrating the continuous innovation in the synthesis of pharmacologically relevant molecules (Parmar et al., 2023).

作用機序

While the specific mechanism of action for this compound is not explicitly mentioned in the sources, it is known that pyrazolopyrimidines have been widely used as potential pharmaceuticals such as selective and orally bioavailable mGluR1 antagonists, selective inhibitors of PDE5, antiviral, antimicrobial, anticancer, anti-inflammatory, and xanthine oxidase inhibitors .

将来の方向性

The construction of fused heterocyclic pyrazolo[4,3-d]pyrimidin-7-one is most common, and 3-carbonitrile of 3-carbonitrile-5-methyl-7-substituted pyrazolo[1,5-a]pyridine compound is favor of abirritative and hypnotic activities . This suggests potential future directions for the development of new pharmaceuticals.

特性

IUPAC Name |

7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-5-3-2(7-1-8-5)4(6(12)13)10-9-3/h1H,(H,9,10)(H,12,13)(H,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGANJUVAHAGWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2C(=O)N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

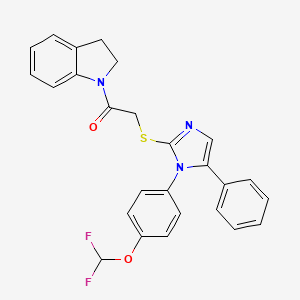

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)

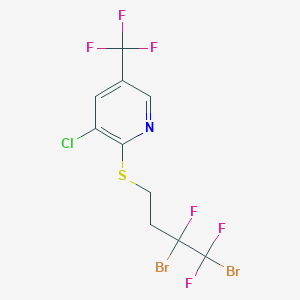

![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2670917.png)

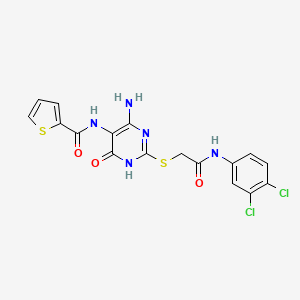

![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)

![4-(Methoxymethyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2670923.png)

![2-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670925.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)

![1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine](/img/structure/B2670932.png)

amine](/img/structure/B2670934.png)